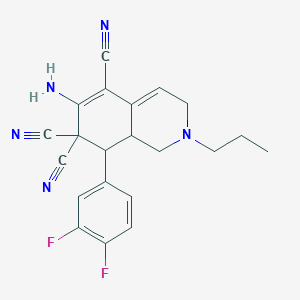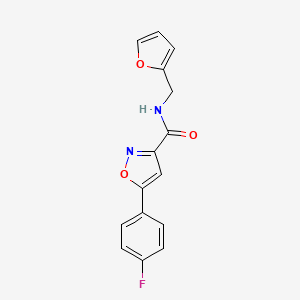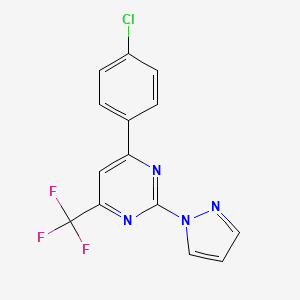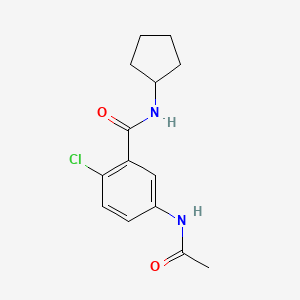![molecular formula C17H14FNO4 B4463934 3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4463934.png)
3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
Übersicht
Beschreibung
3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as FIPI, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. FIPI has been shown to inhibit the activity of phospholipase D (PLD), an enzyme that plays a critical role in several cellular processes.
Wirkmechanismus
3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one inhibits the activity of PLD by binding to its catalytic domain. PLD plays a critical role in several cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. The inhibition of PLD by 3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one results in the disruption of these processes, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
The inhibition of PLD by 3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has several biochemical and physiological effects. In cancer cells, 3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to induce apoptosis and inhibit cell proliferation. In addition, 3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to inhibit the migration and invasion of cancer cells. Inflammatory responses have also been shown to be inhibited by 3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, leading to a reduction in the production of pro-inflammatory cytokines. In neurodegenerative disorders, 3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to reduce the accumulation of amyloid-beta peptides, which are believed to play a critical role in the pathogenesis of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is its specificity for PLD. This allows for the selective inhibition of PLD without affecting other cellular processes. In addition, 3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a small molecule inhibitor, making it easy to use in lab experiments. However, one of the limitations of 3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. One potential area of research is the use of 3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in combination with other anti-cancer drugs to enhance their efficacy. Another area of research is the development of more water-soluble forms of 3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one to make it easier to use in lab experiments. In addition, the use of 3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in the treatment of other diseases, such as cardiovascular disease and diabetes, should be explored. Finally, the development of more potent and selective PLD inhibitors should be a focus of future research.
Conclusion:
3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a small molecule inhibitor that has shown significant potential for the treatment of several diseases, including cancer, inflammation, and neurodegenerative disorders. The inhibition of PLD by 3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and reduction in the production of pro-inflammatory cytokines. While 3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has several advantages, such as its specificity for PLD and ease of use in lab experiments, there are also limitations, such as its low solubility in water. Future research should focus on the development of more potent and selective PLD inhibitors and the use of 3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in combination with other anti-cancer drugs to enhance their efficacy.
Wissenschaftliche Forschungsanwendungen
3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications in several diseases, including cancer, inflammation, and neurodegenerative disorders. The inhibition of PLD by 3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to have anti-tumor effects in various cancer cell lines. In addition, 3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO4/c1-23-15-8-10(18)6-7-11(15)14(20)9-17(22)12-4-2-3-5-13(12)19-16(17)21/h2-8,22H,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVMDJVVYFEYOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C(=O)CC2(C3=CC=CC=C3NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4463857.png)
![4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-methyl-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B4463859.png)
![[6-(4-fluorophenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]acetonitrile](/img/structure/B4463862.png)
![N-(3-fluorophenyl)-N'-(2-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B4463867.png)
![N-ethyl-4-methyl-6-(4-{[2-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-2-pyrimidinamine](/img/structure/B4463868.png)

![2-({2-[(2-chlorobenzyl)amino]-4-quinazolinyl}amino)ethanol](/img/structure/B4463886.png)

![N,N-dimethyl-3-{3-[(phenylacetyl)amino]phenyl}propanamide](/img/structure/B4463903.png)


![N-[3-(2-methoxyphenyl)propyl]-N'-phenylurea](/img/structure/B4463939.png)

![1-[(4-chlorophenyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)phenyl]prolinamide](/img/structure/B4463944.png)